molecular formula C13H11N3O4 B11491321 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine CAS No. 61963-63-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine

Cat. No.: B11491321
CAS No.: 61963-63-1
M. Wt: 273.24 g/mol
InChI Key: SMFQAJXEVUECMY-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine is a complex organic compound that features a benzodioxin moiety and a nitropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 3-nitropyridine-2-amine under specific conditions. One common method involves the use of N,N-dimethylformamide as a solvent and lithium hydride as a base. The reaction is carried out under controlled pH conditions, often using aqueous sodium carbonate solution .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzodioxin moiety can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be used in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction reactions, and alkyl or aryl halides for substitution reactions. The reactions are typically carried out in polar aprotic solvents such as N,N-dimethylformamide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzodioxin ring.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer research, it may interfere with cell cycle regulation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine is unique due to the presence of both a benzodioxin and a nitropyridine moiety, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61963-63-1

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitropyridin-2-amine

InChI

InChI=1S/C13H11N3O4/c17-16(18)10-2-1-5-14-13(10)15-9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H,14,15)

InChI Key

SMFQAJXEVUECMY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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